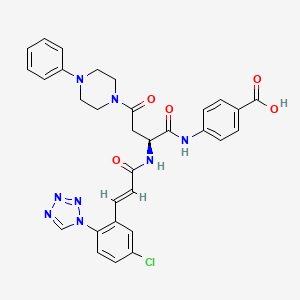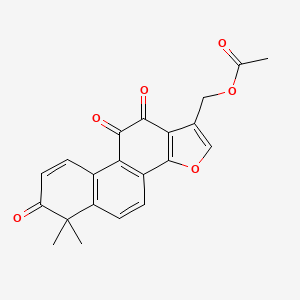
Silibinin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silibinin-d5 is a deuterated form of silibinin, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum). Silibinin is known for its antioxidant, antineoplastic, and hepatoprotective properties . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of silibinin due to its enhanced stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Silibinin-d5 involves the incorporation of deuterium atoms into the silibinin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in silibinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of silibinin can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium in the silibinin molecule.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Silibinin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Silibinin-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of silibinin in the body.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of silibinin.
Drug Development: Used in the development of new drugs and formulations based on silibinin.
Biological Studies: Employed in studies related to its antioxidant, anti-inflammatory, and anticancer properties
作用機序
Silibinin-d5 exerts its effects through various mechanisms, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Modulates multiple signaling pathways involved in cancer development and progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways
Hepatoprotective Activity: Protects liver cells against toxins and promotes liver regeneration.
類似化合物との比較
Silibinin-d5 can be compared with other similar compounds, such as:
Silibinin: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Silymarin: A mixture of flavonolignans, including silibinin, with broader therapeutic applications.
Isosilibinin: An isomer of silibinin with similar but distinct biological activities
This compound is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.
特性
分子式 |
C25H22O10 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D |
InChIキー |
COKLBHBNHMGISV-BKNYRAQYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H] |
正規SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)





